Cas no 1262000-96-3 (Methyl 4-(3-cyano-4-hydroxyphenyl)thiophene-2-carboxylate)
Methyl 4-(3-cyano-4-hydroxyphenyl)thiophene-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 2-CYANO-4-[5-(METHOXYCARBONYL)THIOPHEN-3-YL]PHENOL
- 2-Cyano-4-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%
- 1262000-96-3
- MFCD18314429
- DTXSID10684875
- Methyl 4-(3-cyano-4-hydroxyphenyl)thiophene-2-carboxylate
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- MDL: MFCD18314429
- Inchi: 1S/C13H9NO3S/c1-17-13(16)12-5-10(7-18-12)8-2-3-11(15)9(4-8)6-14/h2-5,7,15H,1H3
- InChI Key: LSOQOIORFTUHJG-UHFFFAOYSA-N
- SMILES: S1C=C(C=C1C(=O)OC)C1C=CC(=C(C#N)C=1)O
Computed Properties
- Exact Mass: 259.03031432Da
- Monoisotopic Mass: 259.03031432Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 364
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 98.6Ų
Methyl 4-(3-cyano-4-hydroxyphenyl)thiophene-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB320472-5 g |
2-Cyano-4-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%; . |
1262000-96-3 | 95% | 5 g |
€1,159.00 | 2023-07-19 | |
| abcr | AB320472-5g |
2-Cyano-4-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%; . |
1262000-96-3 | 95% | 5g |
€1159.00 | 2025-04-21 |
Methyl 4-(3-cyano-4-hydroxyphenyl)thiophene-2-carboxylate Suppliers
Methyl 4-(3-cyano-4-hydroxyphenyl)thiophene-2-carboxylate Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on Methyl 4-(3-cyano-4-hydroxyphenyl)thiophene-2-carboxylate
Introduction to Methyl 4-(3-cyano-4-hydroxyphenyl)thiophene-2-carboxylate (CAS No. 1262000-96-3)
Methyl 4-(3-cyano-4-hydroxyphenyl)thiophene-2-carboxylate, with the chemical formula C₁₆H₉NO₄S, is a compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound is characterized by its intricate molecular structure, which includes a thiophene ring fused with a phenyl ring. The presence of both cyano and hydroxyl functional groups on the phenyl ring enhances its reactivity and potential biological activity.
The CAS No. 1262000-96-3 provides a unique identifier for this compound, ensuring precise classification and differentiation in chemical databases and literature. This numbering system is crucial for researchers who need to reference specific chemical entities accurately in their studies.
In recent years, Methyl 4-(3-cyano-4-hydroxyphenyl)thiophene-2-carboxylate has been the subject of extensive research due to its promising pharmacological properties. The thiophene core is a common motif in many bioactive molecules, known for its ability to interact with various biological targets. The cyano group introduces a polar region that can enhance binding affinity, while the hydroxyl group can participate in hydrogen bonding interactions, further modulating the compound's biological activity.
One of the most intriguing aspects of this compound is its potential role in drug discovery. Researchers have been exploring its derivatives to develop novel therapeutic agents targeting various diseases. For instance, studies have suggested that modifications of the thiophene ring can lead to compounds with anti-inflammatory, antioxidant, and even anticancer properties. The 3-cyano-4-hydroxyphenyl moiety, in particular, has been identified as a key structural element that contributes to these bioactivities.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of Methyl 4-(3-cyano-4-hydroxyphenyl)thiophene-2-carboxylate with greater accuracy. Molecular docking studies have shown that this compound can interact with enzymes and receptors involved in critical cellular pathways. For example, it has been demonstrated that derivatives of this compound can inhibit kinases and other enzymes implicated in cancer progression.
The hydroxyl group on the phenyl ring is particularly noteworthy, as it can be further functionalized to enhance specific biological responses. Researchers have explored various strategies to modify this group, including etherification and esterification, which can alter the compound's solubility and bioavailability. These modifications are essential for optimizing drug-like properties such as pharmacokinetics and metabolic stability.
In addition to its pharmaceutical applications, Methyl 4-(3-cyano-4-hydroxyphenyl)thiophene-2-carboxylate has shown promise in materials science. The unique electronic properties of the thiophene ring make it a valuable component in organic semiconductors and conductive polymers. These materials are used in various applications, including flexible electronics and solar cells.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex molecular framework efficiently. These methods are critical for producing sufficient quantities of the compound for both research and industrial purposes.
One of the challenges in working with Methyl 4-(3-cyano-4-hydroxyphenyl)thiophene-2-carboxylate is its sensitivity to environmental conditions such as moisture and light. Proper storage conditions are necessary to maintain its stability and prevent degradation. Researchers often use inert atmospheres and protected containers to ensure long-term viability.
The growing interest in Methyl 4-(3-cyano-4-hydroxyphenyl)thiophene-2-carboxylate has led to an increase in funding for related research projects worldwide. Academic institutions and pharmaceutical companies are investing heavily in exploring its potential applications. This trend underscores the importance of this compound as a versatile building block for future therapeutics.
Future studies are likely to focus on developing more efficient synthetic routes and exploring new derivatives with enhanced biological activity. The integration of machine learning algorithms into drug discovery processes may also accelerate the identification of novel analogs of Methyl 4-(3-cyano-4-hydroxyphenyl)thiophene-2-carboxylate that exhibit improved pharmacological profiles.
In conclusion, Methyl 4-(3-cyano-4-hydroxyphenyl)thiophene-2-carboxylate (CAS No. 1262000-96-3) represents a significant advancement in pharmaceutical chemistry. Its unique structure and promising biological activities make it a valuable candidate for further research and development. As our understanding of its properties continues to grow, so too will its potential applications across multiple disciplines.
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